BenchChemオンラインストアへようこそ!

Derazantinib Racemate

FGFR inhibitor kinase selectivity IC50 comparison

Derazantinib Racemate (CAS 2309668-44-6) is the racemic mixture of derazantinib, an ATP-competitive pan-FGFR inhibitor uniquely selective for FGFR2 (IC50 1.8 nM) over FGFR1 (4.5 nM). This 2.5-fold selectivity provides a wider experimental window for dissecting FGFR2-dependent signaling in gastric and cholangiocarcinoma models. Its multi-kinase profile includes potent VEGFR2 inhibition, enabling studies of dual anti-angiogenic effects in vivo. Its distinct resistance profile against FGFR2 kinase domain mutants makes it a critical tool for next-generation inhibitor development.

Molecular Formula C29H29FN4O
Molecular Weight 468.6
CAS No. 2309668-44-6
Cat. No. B3182171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDerazantinib Racemate
CAS2309668-44-6
Synonyms6-(2-fluorophenyl)-N-(3-(2-((2-methoxyethyl)amino)ethyl)phenyl)-5,6-dihydrobenzo(h)quinazolin-2-amine
ARQ 087
Molecular FormulaC29H29FN4O
Molecular Weight468.6
Structural Identifiers
SMILESCOCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F
InChIInChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)
InChIKeyKPJDVVCDVBFRMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Derazantinib Racemate CAS 2309668-44-6: A Research-Grade Pan-FGFR Inhibitor


Derazantinib Racemate (CAS 2309668-44-6), also known as ARQ-087 Racemate, is the racemic mixture of derazantinib, a small molecule tyrosine kinase inhibitor . It functions as an ATP-competitive inhibitor with potent activity against fibroblast growth factor receptors 1–3 (FGFR1–3), with reported IC50 values of 4.5 nM, 1.8 nM, and 4.5 nM, respectively [1]. As a racemate, it comprises equal parts of two enantiomers, a critical distinction for researchers studying stereospecific pharmacology .

Why Derazantinib Racemate Cannot Be Interchanged with Other Pan-FGFR Inhibitors


The 'pan-FGFR inhibitor' class encompasses compounds with vastly different potency spectra, selectivity profiles, and binding mechanisms. For example, infigratinib demonstrates 5-fold higher potency for FGFR1 (0.9 nM vs 4.5 nM) [1], while futibatinib binds irreversibly, altering its resistance profile against specific mutations [2]. These molecular distinctions translate to differential biological and clinical outcomes, making direct substitution of one inhibitor for another scientifically invalid without careful experimental re-validation. The specific racemic nature of this compound further differentiates it from enantiopure alternatives and must be accounted for in any study design.

Derazantinib Racemate: A Product-Specific Quantitative Evidence Guide for Scientific Selection


FGFR2-Preferential Inhibition: Derazantinib Racemate vs. Infigratinib

Derazantinib Racemate demonstrates a clear preference for FGFR2 (IC50 1.8 nM) over FGFR1 (IC50 4.5 nM), a 2.5-fold difference [1]. In contrast, the comparator infigratinib is essentially equipotent against FGFR1 (0.9 nM) and FGFR2 (1.4 nM), a 1.6-fold difference [2]. This differential selectivity may influence pathway-specific signaling outcomes in models where FGFR1 and FGFR2 have non-redundant roles.

FGFR inhibitor kinase selectivity IC50 comparison

Impact on FGFR4-Driven Processes: Derazantinib Racemate vs. Futibatinib

Derazantinib Racemate is a weak inhibitor of FGFR4 (IC50 34 nM), whereas the irreversible inhibitor futibatinib is considerably more potent against this isoform (IC50 8.3 nM) [1]. A similar difference is observed with pemigatinib (FGFR4 IC50 60 nM) [2]. This 4-7 fold difference in potency suggests Derazantinib may spare FGFR4-dependent physiological processes, such as bile acid metabolism, that are often disrupted by more potent FGFR4 inhibitors, leading to a distinct safety and pharmacodynamic profile [1].

FGFR4 inhibition isoform selectivity toxicity profile

Anti-Angiogenic Activity: Derazantinib Racemate Exhibits a Dual FGFR/VEGFR Inhibitory Profile

In a head-to-head study using the zebrafish embryo model, Derazantinib (DZB) was compared to known specific FGFR and VEGFR inhibitors. DZB uniquely interfered with multiple angiogenic processes linked to both FGF and VEGF signaling, a dual effect not observed with single-pathway inhibitors [1]. This is attributed to its multi-kinase profile, which includes potent inhibition of VEGFR2 (IC50 ~ 50-100 nM) in addition to FGFR1-3 [2].

angiogenesis zebrafish model multi-kinase inhibition

Efficacy in FGFR2-Driven Gastric Cancer: Derazantinib Racemate Demonstrates Comparable Efficacy to Other FGFR Inhibitors

In a comprehensive study of gastric cancer (GC) models, Derazantinib (DZB) was directly compared to three other FGFR inhibitors. DZB demonstrated comparable efficacy to these inhibitors and was more efficacious than the standard-of-care chemotherapy paclitaxel in FGFR-driven models [1]. Efficacy was highly correlated with FGFR gene expression (r² = 0.58; P = 0.0003) [1].

gastric cancer xenograft model in vivo efficacy

Activity Against Clinically Relevant Mutations: Derazantinib Racemate Retains Potency Against Specific FGFR2 Mutants

While classified as having lower potency against wild-type (WT) FGFR2::BICC1 Ba/F3 cells compared to other inhibitors like futibatinib [1], Derazantinib (DZB) was specifically profiled against a panel of 17 FGFR2 kinase domain mutants. The data shows DZB retains activity against certain mutations that confer resistance to more selective inhibitors, providing a distinct resistance profile [1].

drug resistance FGFR2 mutations kinase domain

Enantiomeric Comparison: Derazantinib Racemate vs. R-Enantiomer

Derazantinib Racemate (CAS 2309668-44-6) is a 1:1 mixture of two enantiomers. The pure R-enantiomer has a distinct CAS number (1234356-69-4) and is available as a separate research tool . Procurement of the racemate is specifically warranted for studies investigating the pharmacology of the clinically developed form of the drug (ARQ-087) or for experiments where stereospecific effects are not the primary focus, whereas the pure enantiomer is essential for studies requiring chiral purity .

chiral chemistry racemate enantiomer

Validated Application Scenarios for Derazantinib Racemate in Research


Investigating FGFR2-Preferential Signaling in Cancer Cell Lines

Utilize Derazantinib Racemate in cell-based assays to dissect FGFR2-dependent signaling pathways. Its 2.5-fold selectivity for FGFR2 over FGFR1 (IC50 1.8 nM vs. 4.5 nM) provides a wider experimental window for studying FGFR2-specific biology compared to more FGFR1-potent inhibitors like infigratinib [1]. This is particularly useful in models of gastric and cholangiocarcinoma where FGFR2 alterations are key oncogenic drivers [2].

Modeling Tumor Angiogenesis with Combined FGFR/VEGFR Pathway Inhibition

Employ Derazantinib Racemate in vivo models of angiogenesis, such as the zebrafish embryo assay, to study the synergistic effects of simultaneously blocking FGF and VEGF signaling. Unlike selective inhibitors, Derazantinib's multi-kinase profile (potent against both FGFR1-3 and VEGFR2) allows for the investigation of a dual anti-angiogenic phenotype [3], providing a more comprehensive model for evaluating therapies targeting the tumor vasculature.

Validating FGFR2-Dependent Xenograft Tumor Models

Use Derazantinib Racemate as a positive control or treatment agent in cell-derived (CDX) or patient-derived (PDX) xenograft models of gastric cancer or cholangiocarcinoma. Its established in vivo efficacy in FGFR-driven models (comparable to other FGFR inhibitors and superior to paclitaxel) makes it a reliable tool for validating model responsiveness and benchmarking novel therapeutics [4].

Studying Acquired Resistance to FGFR Inhibitors in Mutant Cell Lines

Leverage the unique resistance profile of Derazantinib Racemate against a panel of FGFR2 kinase domain mutants [5]. This application is critical for researchers developing next-generation inhibitors or studying the evolution of drug resistance in cancer. Derazantinib's activity against select mutants where other pan-FGFR inhibitors fail provides a distinct experimental tool.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Derazantinib Racemate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.